Boc-DL-buthionine
Overview
Description
Boc-DL-buthionine is a dipeptide derivative of buthionine sulfoximine . It is used for proteomics research .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular formula of Boc-DL-buthionine is C13H25NO4S and its molecular weight is 291.41 .Chemical Reactions Analysis
The Boc group in Boc-DL-buthionine is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-DL-buthionine has a molecular weight of 291.41 and a molecular formula of C13H25NO4S .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Biology .
Summary of the Application
Boc-DL-buthionine, also known as l-Buthionine-sulfoximine (BSO) , is used to induce oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . This process leads to genomic rearrangements, such as DNA deletions .
Methods of Application
BSO is administered to mice via drinking water during gestation . The treatment results in a significantly increased frequency of DNA deletions and decreased concentrations of GSH and cysteine .
Results or Outcomes
BSO treatment resulted in a 30% higher DNA deletion frequency, 45% lower GSH, and 27% lower cysteine levels, when compared with the untreated control . A higher dosage of BSO treatment caused a 40% higher DNA deletion frequency, 70% lower GSH, and 55% lower cysteine levels .
Application in Plant Cell Reports
Specific Scientific Field
This application falls under the field of Plant Cell Reports .
Summary of the Application
In white spruce (Picea glauca), an improvement of somatic embryo yield and quality can be achieved by applications of Boc-DL-buthionine . It inhibits the biosynthesis of reduced glutathione (GSH), thereby switching the total glutathione pool towards its oxidized form (GSSG) .
Methods of Application
Applications of Boc-DL-buthionine in the maturation medium increased the conversion frequency, i.e., root and shoot emergence, of group A embryos while it enhanced root emergence in group B embryos .
Results or Outcomes
Applications of Boc-DL-buthionine almost tripled the embryogenic output of two cell lines by increasing the number of embryos produced by 100 mg −1 tissue from 65 to 154 in the (E)WS1 line and from 59 to 130 in the (E)WS2 line . This increase in embryo number was ascribed to a higher production of morphologically normal embryos with four or more cotyledons (group A embryos), at the expense of group B embryos, characterized by fewer cotyledons .
Safety And Hazards
properties
IUPAC Name |
4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZDLUCLKSJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-buthionine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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